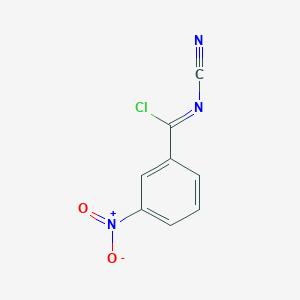![molecular formula C10H10BrN5O2S B14716211 5-{[5-Bromo-6-methyl-2-(methylsulfanyl)pyrimidin-4-yl]amino}pyrimidine-2,4(1h,3h)-dione CAS No. 6951-54-8](/img/structure/B14716211.png)
5-{[5-Bromo-6-methyl-2-(methylsulfanyl)pyrimidin-4-yl]amino}pyrimidine-2,4(1h,3h)-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-{[5-Bromo-6-methyl-2-(methylsulfanyl)pyrimidin-4-yl]amino}pyrimidine-2,4(1H,3H)-dione is a complex organic compound belonging to the pyrimidine family Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their wide range of biological activities
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-{[5-Bromo-6-methyl-2-(methylsulfanyl)pyrimidin-4-yl]amino}pyrimidine-2,4(1H,3H)-dione typically involves multi-step organic reactionsThe final step involves the formation of the pyrimidine-2,4(1H,3H)-dione ring structure .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow chemistry can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the compound’s purity .
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the bromine atom, replacing it with hydrogen or other substituents.
Substitution: The bromine atom in the compound is a good leaving group, making it susceptible to nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or palladium on carbon (Pd/C) are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace the bromine atom.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Dehalogenated products.
Substitution: Amino or thiol-substituted pyrimidine derivatives.
Wissenschaftliche Forschungsanwendungen
5-{[5-Bromo-6-methyl-2-(methylsulfanyl)pyrimidin-4-yl]amino}pyrimidine-2,4(1H,3H)-dione has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 5-{[5-Bromo-6-methyl-2-(methylsulfanyl)pyrimidin-4-yl]amino}pyrimidine-2,4(1H,3H)-dione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. This interaction can lead to various biological effects, such as the inhibition of cell proliferation in cancer cells or the disruption of microbial cell walls .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methyl 5-bromo-2-(methylthio)pyrimidine-4-carboxylate: Shares a similar pyrimidine core structure but with different substituents.
2-(Pyridin-2-yl)pyrimidine derivatives: Similar in structure but with a pyridine ring fused to the pyrimidine core.
Uniqueness
5-{[5-Bromo-6-methyl-2-(methylsulfanyl)pyrimidin-4-yl]amino}pyrimidine-2,4(1H,3H)-dione is unique due to its specific combination of substituents, which confer distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
6951-54-8 |
|---|---|
Molekularformel |
C10H10BrN5O2S |
Molekulargewicht |
344.19 g/mol |
IUPAC-Name |
5-[(5-bromo-6-methyl-2-methylsulfanylpyrimidin-4-yl)amino]-1H-pyrimidine-2,4-dione |
InChI |
InChI=1S/C10H10BrN5O2S/c1-4-6(11)7(15-10(13-4)19-2)14-5-3-12-9(18)16-8(5)17/h3H,1-2H3,(H,13,14,15)(H2,12,16,17,18) |
InChI-Schlüssel |
AXKZRWDUGASBCE-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C(=NC(=N1)SC)NC2=CNC(=O)NC2=O)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




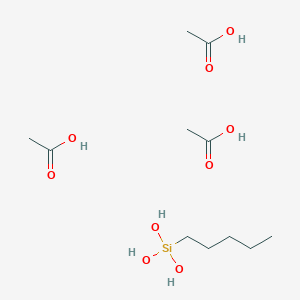
![1-(6-Chloro-1,3-benzothiazol-2-yl)-5-(4-chlorophenyl)-4-[hydroxy-(3-propoxyphenyl)methylidene]pyrrolidine-2,3-dione](/img/structure/B14716141.png)
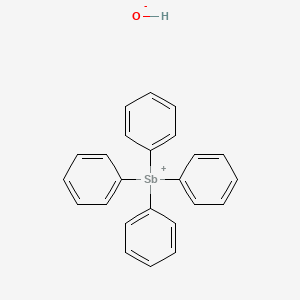
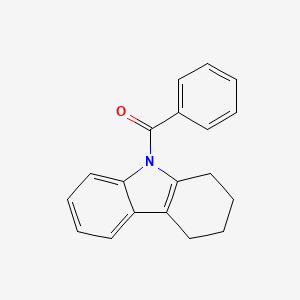
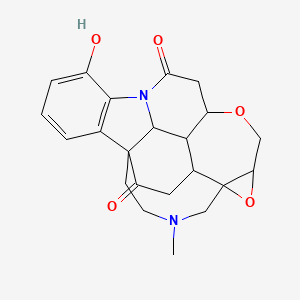

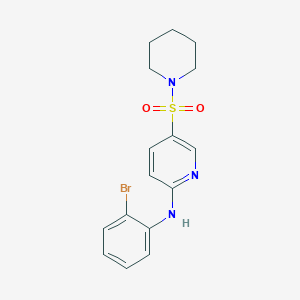


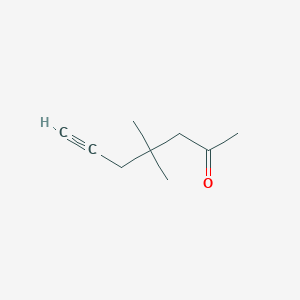
![Benzene, [(1,1-dimethylethyl)seleno]-](/img/structure/B14716204.png)
